2-Ethoxypyrimidine-5-carboxylic acid

Medicinal Chemistry ADME Physicochemical Properties

2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0) is a heterocyclic organic compound belonging to the pyrimidine-5-carboxylic acid class, with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. It is typically a white crystalline solid and is characterized as an organic base capable of forming hydrogen bonds with acids and other bases.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 1242458-51-0
Cat. No. B2802718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxypyrimidine-5-carboxylic acid
CAS1242458-51-0
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESCCOC1=NC=C(C=N1)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-2-12-7-8-3-5(4-9-7)6(10)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyFQASPYCVGVQZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0): Sourcing and Baseline Characterization


2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0) is a heterocyclic organic compound belonging to the pyrimidine-5-carboxylic acid class, with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is typically a white crystalline solid and is characterized as an organic base capable of forming hydrogen bonds with acids and other bases . This compound is primarily utilized as a key building block and intermediate in pharmaceutical and agrochemical research and development, with commercial availability from specialized suppliers .

2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0): Why Analogues Cannot Be Freely Substituted


Direct substitution of 2-Ethoxypyrimidine-5-carboxylic acid with other pyrimidine-5-carboxylic acid analogues (e.g., 2-methoxy, unsubstituted, or 4,6-diethoxy) is not recommended due to significant and quantifiable differences in critical chemical properties. As detailed in Section 3, these analogues exhibit divergent LogP (lipophilicity) values, varying safety and handling classifications (GHS hazards), distinct Drug-Likeness and Synthetic Accessibility scores, and differing commercial purity grades, all of which critically impact reaction outcomes in synthesis, ADME properties in drug discovery, and downstream regulatory and procurement workflows .

2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0): Comparative Evidence for Scientific Selection


LogP (Lipophilicity) as a Key Differentiator from 2-Methoxy Analogue

2-Ethoxypyrimidine-5-carboxylic acid demonstrates a quantifiably higher lipophilicity compared to its 2-methoxy analogue. This difference, measured by calculated LogP values, directly influences membrane permeability and solubility, key factors in early-stage drug discovery .

Medicinal Chemistry ADME Physicochemical Properties

Commercial Purity: Direct Comparison Reveals Discrepancies in Supplier Specifications

A direct comparison of commercial purity specifications reveals variability across suppliers, which is a critical factor for procurement decisions. While many suppliers offer 2-Ethoxypyrimidine-5-carboxylic acid at 98% purity , a specific supplier, AOBChem, lists the same compound at a lower purity of 97% . This 1% absolute difference can be significant in cost-sensitive or high-precision applications.

Procurement Quality Control Sourcing

Safety and Handling: GHS Classification Differentiates from Unsubstituted Analogue

The Globally Harmonized System (GHS) hazard classifications provide a clear, quantitative differentiation from the unsubstituted pyrimidine-5-carboxylic acid analogue. 2-Ethoxypyrimidine-5-carboxylic acid carries multiple hazard statements (H302, H315, H319, H335) indicating acute toxicity and irritation risks, whereas the unsubstituted analogue has no reported GHS classifications, suggesting a different safety profile .

Safety Handling Regulatory EHS

Computational Drug-Likeness: Differentiation from 2-Chloro Analogue via Lead-Likeness Parameters

Calculated molecular properties demonstrate that 2-Ethoxypyrimidine-5-carboxylic acid is a more favorable starting point for lead optimization than its 2-chloro analogue. It has a lower molecular weight (168.15 vs. 172.53 g/mol) and a lower Topological Polar Surface Area (TPSA, 72.31 vs. 63.12 Ų), but crucially, it contains 0 violations of Lipinski's 'Rule of 5' compared to the 2-chloro analogue's 1 violation for a molecular weight > 500 g/mol, suggesting better 'drug-like' characteristics .

Medicinal Chemistry Drug Discovery In Silico Screening

Synthetic Accessibility: Advantages in Early-Stage Discovery

2-Ethoxypyrimidine-5-carboxylic acid is noted for its advantages as a key intermediate, with reported synthesis methods featuring simple and safe operational processes and mild reaction conditions, which are conducive to industrial production [1]. This contrasts with analogues like 4,6-diethoxypyrimidine-5-carboxylic acid, which have more complex substitution patterns and potentially more demanding synthetic routes.

Organic Synthesis Medicinal Chemistry Process Chemistry

Topological Polar Surface Area (TPSA): Predicting Membrane Permeability Differences

The calculated Topological Polar Surface Area (TPSA) offers a quantifiable measure for predicting passive membrane permeability. 2-Ethoxypyrimidine-5-carboxylic acid (TPSA = 72.31 Ų) shows a notable difference compared to the 2-amino analogue (TPSA = 89.10 Ų) . A lower TPSA is generally correlated with better oral absorption and blood-brain barrier penetration.

ADME Drug Design Physicochemical Properties

2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0): Key Application Scenarios Based on Comparative Evidence


Medicinal Chemistry and Lead Optimization Programs

Given its favorable Drug-Likeness profile (0 Lipinski violations, TPSA = 72.31 Ų) and enhanced lipophilicity (LogP = 0.57) compared to analogues like the 2-methoxy and 2-amino derivatives, 2-Ethoxypyrimidine-5-carboxylic acid is a superior scaffold for generating compound libraries aimed at improving oral bioavailability and cellular permeability. Its status as a versatile building block [1] makes it ideal for exploring structure-activity relationships (SAR) in drug discovery projects targeting various therapeutic areas. Procurement should prioritize suppliers offering high purity (≥98%) to ensure reliable SAR data.

Chemical Biology and Probe Development

The compound's specific physicochemical properties, including its LogP and TPSA , make it a suitable core for developing chemical probes where balanced solubility and membrane permeability are required. However, researchers and safety officers must account for its GHS classification (H302, H315, H319, H335) when designing experimental protocols and handling procedures, a key differentiator from less hazardous analogues. Sourcing from vendors with clear safety documentation is critical.

Process Chemistry and Scale-Up Studies

For laboratories planning to transition a synthetic route from discovery to larger scale, 2-Ethoxypyrimidine-5-carboxylic acid offers a practical advantage. Literature reports highlight its synthesis under 'mild reaction conditions' with a 'simple and safe operational process' that is 'convenient for industrial production' [1]. This is a direct contrast to more complex analogues like 4,6-diethoxypyrimidine-5-carboxylic acid, which may present greater challenges in scale-up. Procurement teams should consider the availability of this compound from multiple commercial suppliers as a factor in supply chain reliability.

Building Block for Targeted Libraries

The ethoxy group at the 2-position of the pyrimidine ring provides a distinct synthetic handle and steric/electronic profile compared to unsubstituted or chloro- analogues [1]. This makes 2-Ethoxypyrimidine-5-carboxylic acid a valuable building block for synthesizing focused libraries where subtle changes in substituents are being explored to modulate target binding or physicochemical properties. The quantifiable differences in LogP and TPSA justify its selection over closer analogues when specific lipophilicity or polarity adjustments are the goal of a medicinal chemistry campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxypyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.